Dehydro lercanidipine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nephrology: Nephroprotective Potential

Dehydro lercanidipine has been studied for its nephroprotective properties, particularly in the context of chronic kidney disease (CKD). It acts as a third-generation dihydropyridine (DHP) blocker of calcium channels, which helps in reducing tissue inflammation and tubulointerstitial fibrosis, thus contributing to a decrease in proteinuria . The drug’s high lipophilicity and vascular selectivity make it a candidate for further research in hypertensive patients with coexisting CKD .

Cardiology: Cardiovascular Applications

In cardiology, Dehydro lercanidipine is utilized for its antihypertensive effects. It has been shown to reduce blood pressure by dilating both efferent and afferent glomerular arteries while maintaining intraglomerular capillary pressure . Its potential in reducing cardiovascular events in patients with isolated systolic hypertension, especially in elderly and high-risk patients, is a significant area of research .

Neurology: Neuroprotective Effects

Research indicates that Dehydro lercanidipine may have neuroprotective effects. It has been explored for its potential to ameliorate doxorubicin-induced neuroinflammation and maintain expressions of choline acetyltransferase, which is crucial for cognitive functions . This suggests a promising avenue for the use of Dehydro lercanidipine in neurology.

Oncology: Cancer Treatment Adjunct

Dehydro lercanidipine has been investigated for its role in enhancing the cytotoxicity of proteasome inhibitors like bortezomib in cancer cells. It does so by inducing paraptosis, which involves severe vacuolation derived from the endoplasmic reticulum and mitochondria, leading to enhanced endoplasmic reticulum stress and mitochondrial Ca2+ overload . This synergistic effect could be beneficial in solid tumor treatments.

Endocrinology: Renal and Blood Pressure Management

In endocrinology, Dehydro lercanidipine’s ability to manage blood pressure and protect renal function is of interest. It has been paired with angiotensin-converting enzyme inhibitors like enalapril to reduce proteinuria and preserve renal function, which is crucial for patients at renal risk .

Pharmacology: Drug Delivery and Pharmacokinetics

The pharmacological applications of Dehydro lercanidipine include its influence on drug delivery systems and pharmacokinetics. Studies have focused on its solubility and the impact of polymorphism and particle size on its absorption and efficacy . Understanding these factors is essential for optimizing its therapeutic use.

Mecanismo De Acción

Target of Action

Dehydro lercanidipine, like its parent compound lercanidipine, is a third-generation dihydropyridine (DHP) blocker of calcium channels . Its primary targets are the L-type and T-type calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for the contractile processes of the myocardial smooth muscle cells .

Biochemical Pathways

The inhibition of calcium influx by dehydro lercanidipine affects several biochemical pathways. It has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria . Moreover, it exhibited antioxidative effects and increased expression of molecules responsible for repairing damaged tissues . It also decreased cell proliferation, preventing thickening of the vascular lumen .

Pharmacokinetics

Lercanidipine, the parent compound, is known to have a bioavailability of approximately 10% due to the first-pass effect . It is also highly protein-bound (>98%) and primarily metabolized by the CYP3A4 enzyme . The elimination half-life of lercanidipine is between 8-10 hours, and it is excreted in urine (50%) .

Action Environment

The action, efficacy, and stability of dehydro lercanidipine can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the solubility of the drug, which in turn can affect its bioavailability . Furthermore, the presence of other drugs can also influence the action of dehydro lercanidipine. For example, co-administration of lercanidipine with simvastatin resulted in a significant increase in the bioavailability of simvastatin .

Safety and Hazards

Direcciones Futuras

Research on Lercanidipine has shown its potential nephroprotective properties . Further studies on Lercanidipine and its potential in hypertensive patients with coexisting chronic kidney disease are required . Another study suggests that the development of nanocrystals by antisolvent precipitation procedure using methanol as solvent, water as antisolvent, and low amounts of PVP K30 as stabilizer is a very promising and effective method to increase the dissolution rate of Lercanidipine .

Propiedades

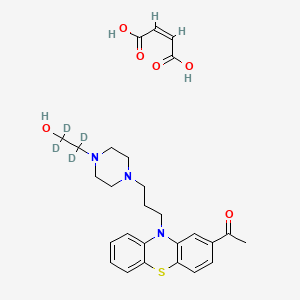

IUPAC Name |

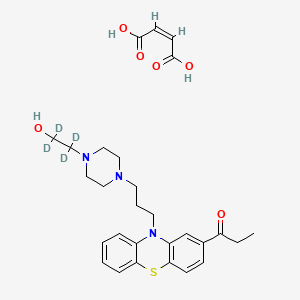

3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30H,20-21,23H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWNIVBUTXSUBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887769-34-8 |

Source

|

| Record name | Lercandipine Hydrochloride Impurity D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)

![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)